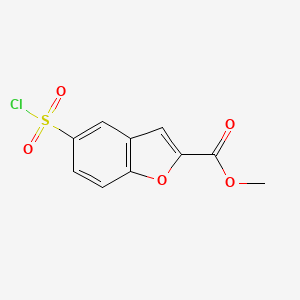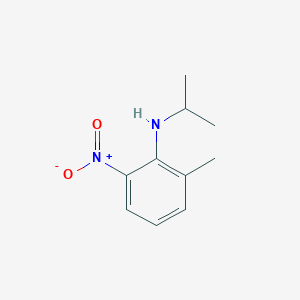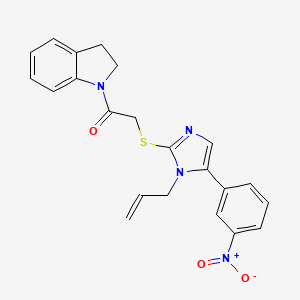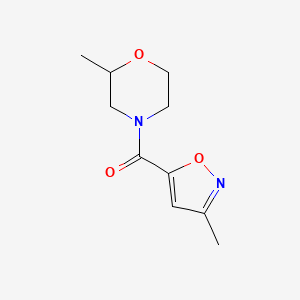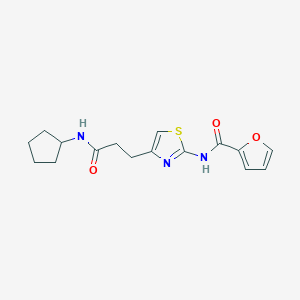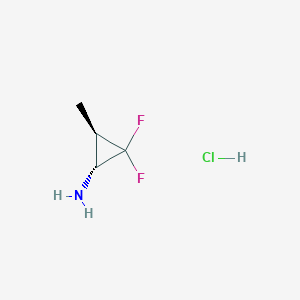![molecular formula C15H21N3O3S B2795544 5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-59-3](/img/structure/B2795544.png)
5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrimidines and their derivatives . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring. This particular compound has additional functional groups, such as an ethoxyethylthio group and an ethyl group, which may influence its properties and potential applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyethylthio and ethyl groups may increase the compound’s lipophilicity .Scientific Research Applications
Synthesis Methods
5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, part of the pyrido[2,3-d]pyrimidine family, has been the subject of various synthetic methodologies. Notably, derivatives of pyrido[2,3-d]pyrimidines have been synthesized through reactions involving ketones, cyanoacetate, and malononitrile, producing compounds with varied substitutions and structural complexities (Su & Watanabe, 1982). Such methods showcase the flexibility and adaptability of these compounds in chemical synthesis. Further, the reaction of cyano-1,3-dimethyluracil with activated acetonitriles resulted in the formation of derivatives with high yields, pointing to the high reactivity and potential for diverse chemical modifications (Su & Watanabe, 1984).
Structural Characteristics
The structural integrity and configurations of pyrido[2,3-d]pyrimidine derivatives have been analyzed through various means. For instance, X-ray diffraction analysis confirmed the structures of certain 6-substituted derivatives, highlighting the importance of accurate structural determination in understanding the properties and potential applications of these compounds (Taghavi-Moghadam et al., 1999). Additionally, molecular structures of certain 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been linked through hydrogen bonds, forming dimers and chains, which are further linked by pi-pi stacking interactions. This elucidates the importance of intermolecular interactions in the solid-state arrangement and stability of these compounds (Trilleras et al., 2009).
Future Directions
properties
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-5-10-9-16-13-11(12(10)22-8-7-21-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCZTIKERLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCCOCC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

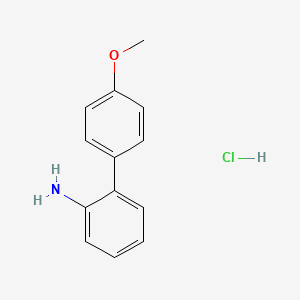
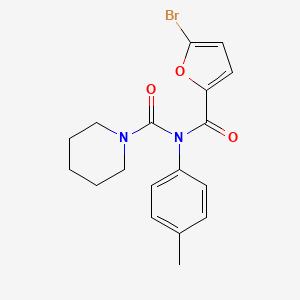
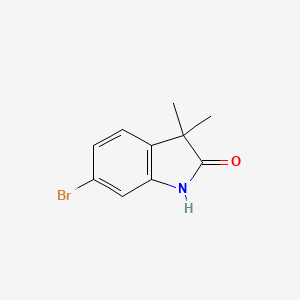
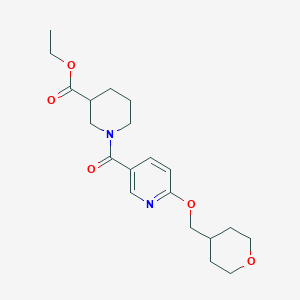
![4-[(3-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2795467.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
